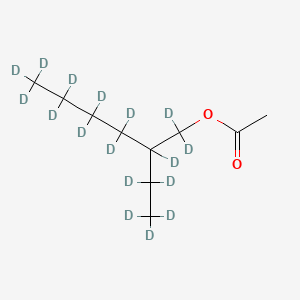

2-Ethylhexyl acetate-d17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H20O2 |

|---|---|

Poids moléculaire |

189.37 g/mol |

Nom IUPAC |

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D |

Clé InChI |

WOYWLLHHWAMFCB-PFUYVGSFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C |

SMILES canonique |

CCCCC(CC)COC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl acetate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Ethylhexyl acetate-d17, a deuterated stable isotope of 2-Ethylhexyl acetate (B1210297). This document is intended for use by professionals in research, scientific, and drug development fields who require detailed technical information for their work.

Core Chemical Properties

Table 1: General and Physical Properties of this compound and 2-Ethylhexyl acetate

| Property | This compound | 2-Ethylhexyl acetate |

| CAS Number | 1219802-70-6 | 103-09-3 |

| Molecular Formula | C₁₀H₃D₁₇O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 189.37 g/mol | 172.26 g/mol |

| Appearance | Not specified (likely a clear, colorless liquid) | Clear, colorless liquid |

| Boiling Point | Not specified | 199 °C |

| Melting Point | Not specified | -92 °C |

| Density | Not specified | ~0.87 g/mL at 25 °C |

| Flash Point | Not specified | 71 °C |

| Solubility | Not specified (likely miscible with organic solvents) | Slightly soluble in water; miscible with alcohols, ethers, and other organic solvents. |

| Refractive Index | Not specified | ~1.418 (at 20 °C) |

Note: The physical properties listed for this compound are based on the non-deuterated form and should be used as an estimate.

Synthesis and Elucidation

While a specific, detailed synthesis protocol for this compound is not widely published, a representative synthesis can be adapted from general methods for esterification and deuteration. A plausible route involves the esterification of deuterated 2-ethylhexanol with acetic anhydride (B1165640) or the transesterification of a simple acetate ester with deuterated 2-ethylhexanol.

Representative Synthetic Protocol: Transesterification

This protocol is a representative example and may require optimization.

Objective: To synthesize this compound via transesterification of methyl acetate with 2-ethylhexanol-d17.

Materials:

-

2-ethylhexanol-d17

-

Methyl acetate

-

Strongly acidic cation-exchange resin (e.g., NKC-9)

-

Anhydrous reaction vessel with a stirrer, condenser, and dropping funnel

-

Constant temperature water bath

-

Vacuum filtration apparatus

-

Reduced pressure distillation apparatus

Methodology:

-

Reaction Setup: In a 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a pressure-equalizing dropping funnel, add 2-ethylhexanol-d17 and the acidic cation-exchange resin catalyst.

-

Temperature Control: Place the flask in a constant temperature water bath and maintain the desired reaction temperature (e.g., 80°C).

-

Addition of Reactant: Once the desired temperature is reached, add methyl acetate to the reaction mixture dropwise over a period of 2 hours.

-

Reaction Monitoring: Maintain the reaction at the set temperature for a specified time (e.g., 3 hours), with continuous stirring.

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst from the liquid by vacuum filtration.

-

Purification: Purify the resulting this compound by reduced pressure distillation, collecting the fraction at the appropriate boiling point.

Diagram 1: Synthetic Pathway for this compound

Caption: A possible synthetic route to this compound.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of 2-Ethylhexyl acetate in various matrices.[3] Its use in isotope dilution mass spectrometry helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.[1]

Experimental Protocol: Quantification of 2-Ethylhexyl Acetate in a Sample Matrix using LC-MS/MS

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

Objective: To quantify the concentration of 2-Ethylhexyl acetate in a given sample matrix using this compound as an internal standard.

Materials and Equipment:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18)

-

2-Ethylhexyl acetate analytical standard

-

This compound internal standard

-

Sample matrix (e.g., plasma, environmental water)

-

Organic solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)

-

Vortex mixer, centrifuge

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of 2-Ethylhexyl acetate in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Prepare a stock solution of this compound at a known concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable chromatographic gradient.

-

Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both 2-Ethylhexyl acetate and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 2-Ethylhexyl acetate in the samples by interpolating their peak area ratios on the calibration curve.

-

Diagram 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Safety and Handling

The safety and handling precautions for this compound are expected to be similar to those for 2-Ethylhexyl acetate. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is considered a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate and precise quantification of 2-Ethylhexyl acetate. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to more reliable data. While specific physical and chemical data for the deuterated form are limited, the properties of the non-deuterated analog provide a useful reference. The representative protocols provided in this guide offer a starting point for the synthesis and application of this compound in a laboratory setting.

References

2-Ethylhexyl acetate-d17 molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylhexyl acetate-d17, a deuterated stable isotope-labeled compound. It covers its molecular structure, physicochemical properties, and its principal application as an internal standard in quantitative analytical chemistry. Detailed experimental protocols and workflow diagrams are provided to support its practical implementation in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is the deuterated form of 2-Ethylhexyl acetate (B1210297), where 17 hydrogen atoms on the 2-ethylhexyl group have been replaced by their stable heavy isotope, deuterium. This isotopic labeling makes the molecule chemically analogous to its non-deuterated counterpart but physically distinguishable by a mass spectrometer due to its increased molecular weight. The three hydrogen atoms on the acetate methyl group remain as protium (B1232500) (¹H).

The structure is confirmed by its chemical formula, C10H3D17O2, and is critical for its function as an internal standard, as it ensures nearly identical chromatographic behavior and ionization efficiency to the analyte, 2-Ethylhexyl acetate.[1]

Quantitative Data Summary

The key physicochemical and isotopic properties of this compound are summarized in the table below. This data is essential for its use in quantitative analytical methods.

| Property | Value | Reference / Note |

| IUPAC Name | 2-(Ethyl-d5)hexyl-d12 acetate | Systematic name reflecting deuteration. |

| Synonyms | (+/-)-2-Ethylhexyl-[d17] Acetate | Common synonym from suppliers.[] |

| CAS Number | 1219802-70-6 | [3][4] |

| Molecular Formula | C₁₀H₃D₁₇O₂ | |

| Molecular Weight | 189.37 g/mol | |

| Chemical Purity | ≥98% | Typical minimum purity for such standards. The exact value is lot-specific and must be confirmed via the CoA. |

| Isotopic Purity | Typically ≥98 Atom % D | Isotopic enrichment is a critical parameter. The exact value is lot-specific and must be verified on the CoA. |

| Physical State | Liquid | At room temperature. |

| SMILES (Isotopic) | CC(OC([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O | [4] |

Core Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as a high-purity internal standard (IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] In analytical chemistry, particularly in regulated bioanalysis for drug development and environmental monitoring, an IS is crucial for achieving accuracy and precision.

Deuterated standards are considered the "gold standard" because they compensate for variability throughout the analytical process, including:

-

Sample Preparation: They accurately track the analyte of interest during extraction, correcting for any losses.

-

Matrix Effects: In complex matrices like plasma or soil, other molecules can suppress or enhance the ionization of the target analyte. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects, allowing for reliable signal normalization.

-

Instrumental Variability: An IS corrects for fluctuations in injection volume and mass spectrometer performance over time.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its use in sample preparation for LC-MS/MS analysis.

Synthesis of this compound

The synthesis of this compound can be achieved via the transesterification of methyl acetate with deuterated 2-ethylhexanol (2-ethylhexanol-d17). This method is adapted from established protocols for the non-deuterated analog.

Reaction: CH₃COOCH₃ + HO-CH₂-CH(C₂D₅)(C₄D₇) → CH₃COO-CH₂-CH(C₂D₅)(C₄D₇) + CH₃OH (Methyl Acetate + 2-Ethylhexanol-d17 → this compound + Methanol)

Materials:

-

2-Ethylhexanol-d17

-

Methyl acetate (in molar excess)

-

Strongly acidic cation-exchange resin (e.g., NKC-9) as a catalyst

-

4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel

-

Constant temperature water bath

-

Vacuum filtration apparatus

-

Reduced pressure distillation apparatus

Procedure:

-

Set up the 4-neck round-bottom flask in the constant temperature water bath, equipped for stirring and reflux.

-

Charge the flask with a measured quantity of 2-Ethylhexanol-d17 and the cation-exchange resin catalyst (e.g., 20 wt.% relative to the alcohol).

-

Heat the mixture to the reaction temperature (e.g., 80 °C) with stirring.

-

Add a molar excess of methyl acetate (e.g., 4:1 molar ratio to the alcohol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 2 hours.

-

After the addition is complete, maintain the reaction at temperature for a fixed time (e.g., 3 hours) to drive the reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Separate the catalyst from the liquid product mixture by vacuum filtration.

-

Purify the crude product by reduced pressure distillation to isolate the this compound fraction.

-

Confirm product structure and purity using ¹H NMR, GC-MS, and by determining isotopic enrichment.

Sample Preparation using Internal Standard for LC-MS/MS

This protocol describes a common protein precipitation method for extracting an analyte from a plasma sample, incorporating this compound as the internal standard.

Materials:

-

Plasma samples containing the target analyte (non-deuterated 2-Ethylhexyl acetate)

-

Stock solution of this compound of a known concentration (e.g., 1 µg/mL in methanol)

-

Acetonitrile (B52724), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

LC-MS vials

Procedure:

-

Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into separate microcentrifuge tubes.

-

Add a small, precise volume (e.g., 10 µL) of the this compound internal standard stock solution to every tube.

-

Vortex each tube for 10 seconds to ensure thorough mixing.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean LC-MS vial.

-

The sample is now ready for injection into the LC-MS/MS system. The analyte and internal standard will be quantified based on the ratio of their respective peak areas.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Reaction workflow for the synthesis of this compound.

Caption: Workflow for quantification using a deuterated internal standard.

References

An In-depth Technical Guide to 2-Ethylhexyl acetate-d17

CAS Number: 1219802-70-6

This technical guide provides a comprehensive overview of 2-Ethylhexyl acetate-d17, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies. This document covers the physicochemical properties, synthesis, analytical methodologies, and key applications of this compound, with a focus on its role in pharmacokinetic and bioanalytical studies.

Physicochemical Properties

This compound is the deuterated form of 2-Ethylhexyl acetate (B1210297), where 17 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1][2] The key physicochemical properties are summarized in the table below, with data for the non-deuterated analog provided for comparison.

| Property | This compound | 2-Ethylhexyl acetate |

| CAS Number | 1219802-70-6 | 103-09-3 |

| Molecular Formula | C₁₀H₃D₁₇O₂[1] | C₁₀H₂₀O₂ |

| Molecular Weight | 189.37 g/mol [1] | 172.26 g/mol |

| Appearance | Not specified, likely a colorless liquid | Colorless liquid |

| Boiling Point | Not specified | ~199 °C |

| Density | Not specified | ~0.87 g/cm³ |

| Solubility | Not specified | Insoluble in water |

Synthesis

While a specific, detailed protocol for the commercial synthesis of this compound is not publicly available, it can be synthesized by the esterification of deuterated 2-ethylhexanol (2-ethylhexanol-d17) with acetic acid. The general principle of Fischer esterification is applicable here.

Conceptual Synthesis Pathway: Fischer Esterification

The synthesis involves the reaction of 2-ethylhexanol-d17 with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction.

Experimental Protocol: General Fischer Esterification

The following is a generalized protocol for Fischer esterification that can be adapted for the synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 2-ethylhexanol-d17 and acetic acid. A solvent such as toluene (B28343) can be used to aid in the azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% of sulfuric acid).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation.

Analytical Methodologies

This compound is primarily used as an internal standard in chromatographic and spectroscopic methods for the quantification of the corresponding non-deuterated analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl acetate.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Spike the samples to be analyzed with a known concentration of the internal standard stock solution.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatography: Use a temperature program to separate the analyte from other matrix components. For example, start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in EI mode. For quantification, use the SIM mode to monitor characteristic ions of both the analyte (2-Ethylhexyl acetate) and the internal standard (this compound). The molecular ion and/or specific fragment ions can be selected.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic purity of this compound.

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., chloroform-d).

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The remaining proton signals (from the acetate methyl group) should be present at the expected chemical shift.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the isotopic labeling.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for deuterated carbons may appear as multiplets due to C-D coupling.

Applications in Drug Development

The primary application of this compound in drug development is as an internal standard in bioanalytical methods to support pharmacokinetic studies.[1][2]

Role as an Internal Standard in Pharmacokinetic Studies

In pharmacokinetic studies, the concentration of a drug and its metabolites are measured over time in biological matrices such as blood, plasma, or urine. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification, especially with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The deuterated internal standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the variability in the analytical procedure can be compensated for, leading to highly reliable data.

Conclusion

This compound is a valuable tool for researchers in the field of drug development and other areas requiring precise quantification of 2-Ethylhexyl acetate. Its use as an internal standard in analytical methods like GC-MS and LC-MS/MS significantly improves the accuracy and reliability of the data obtained from complex biological matrices. The synthesis of this deuterated compound can be achieved through established esterification methods using the corresponding deuterated alcohol. This technical guide provides a foundational understanding of the properties, synthesis, analysis, and application of this compound, enabling scientists to effectively incorporate it into their research.

References

An In-depth Technical Guide to the Synthesis of Deuterated 2-Ethylhexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterated 2-Ethylhexyl acetate (B1210297) (2-EHA-d17), a valuable internal standard for mass spectrometry-based bioanalytical studies. Due to the kinetic isotope effect, deuterated compounds exhibit altered metabolic profiles, making them crucial tools in drug discovery and development. This document outlines a two-step synthesis commencing with the deuteration of 2-ethylhexanol, followed by its esterification to yield the target molecule. Detailed, analogous experimental protocols, characterization data, and a logical workflow are presented to guide researchers in the preparation of this and similar isotopically labeled compounds.

Introduction

Isotopically labeled compounds, particularly those enriched with deuterium (B1214612), are indispensable in pharmaceutical research. The substitution of hydrogen with deuterium can significantly impact the pharmacokinetic properties of a molecule by slowing down its metabolic degradation, a phenomenon known as the kinetic isotope effect. This property is leveraged in drug development to enhance bioavailability and therapeutic efficacy. Furthermore, deuterated molecules serve as ideal internal standards in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), due to their chemical identity and mass difference from the unlabeled analyte.

2-Ethylhexyl acetate is a widely used industrial solvent and a component in various formulations. Its deuterated analogue, 2-Ethylhexyl acetate-d17, is a valuable tool for metabolic and environmental fate studies. This guide details a feasible synthetic approach, based on established chemical transformations, for the preparation of this compound.

Synthetic Approach

The proposed synthesis of this compound is a two-step process:

-

Deuteration of 2-Ethylhexanol: The commercially available starting material, 2-ethylhexanol, is perdeuterated to yield 2-ethylhexanol-d17.

-

Esterification: The resulting deuterated alcohol is then esterified to produce this compound.

This strategy allows for the efficient incorporation of deuterium at all non-exchangeable positions of the 2-ethylhexyl moiety.

Logical Synthesis Workflow

Caption: Synthetic workflow for deuterated 2-Ethylhexyl acetate.

Experimental Protocols

Step 1: Synthesis of 2-Ethylhexanol-d17 (Analogous Protocol)

This protocol is adapted from methods for the catalytic deuteration of alcohols using deuterium oxide as the deuterium source.

Materials:

-

2-Ethylhexanol

-

Ruthenium or Iridium pincer complex catalyst (e.g., Ru-MACHO or similar)

-

Potassium tert-butoxide (KOtBu)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the ruthenium or iridium catalyst (0.5-2 mol%).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add 2-ethylhexanol (1.0 eq) and anhydrous toluene.

-

In a separate vial, dissolve potassium tert-butoxide (5-10 mol%) in deuterium oxide.

-

Add the D₂O solution of the base to the reaction flask under an inert atmosphere.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing by GC-MS to determine the degree of deuteration.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or dichloromethane (B109758).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-ethylhexanol-d17 by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound (Analogous Protocol)

This protocol is based on standard esterification procedures using an acid anhydride (B1165640).

Materials:

-

2-Ethylhexanol-d17 (from Step 1)

-

Acetic anhydride

-

Pyridine (B92270) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, dissolve 2-ethylhexanol-d17 (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated 2-Ethylhexyl acetate. The values are estimates based on analogous reactions reported in the literature.

Table 1: Reactants and Expected Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Ethylhexanol | C₈H₁₈O | 130.23 | Starting Material |

| Deuterium Oxide | D₂O | 20.03 | Deuterium Source |

| 2-Ethylhexanol-d17 | C₈HD₁₇O | 147.33 | Intermediate |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| This compound | C₁₀H₃D₁₇O₂ | 189.37 | Final Product |

Table 2: Expected Reaction Parameters and Outcomes

| Parameter | Step 1: Deuteration | Step 2: Esterification |

| Catalyst | Ru or Ir pincer complex | Pyridine or DMAP |

| Solvent | Toluene | Dichloromethane |

| Temperature | 100-120 °C | 0 °C to Room Temperature |

| Reaction Time | 24-48 hours | 12-24 hours |

| Expected Yield | 70-90% | 80-95% |

| Expected Isotopic Purity | >98 atom % D | >98 atom % D |

Characterization

The synthesized deuterated 2-Ethylhexyl acetate should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the 2-ethylhexyl moiety. A singlet corresponding to the acetate methyl protons should be observed around 2.0 ppm.

-

²H NMR: The deuterium NMR spectrum will confirm the incorporation of deuterium at the various positions of the 2-ethylhexyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and may be shifted slightly upfield compared to the non-deuterated compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | ¹H Chemical Shift (Non-deuterated) | Predicted ¹H Chemical Shift (Deuterated) | ¹³C Chemical Shift (Non-deuterated) |

| Acetate CH₃ | ~2.05 (s) | ~2.05 (s) | ~21.0 |

| -OCH₂- | ~4.05 (d) | Residual signal | ~67.5 |

| -CH(CH₂CH₃)- | ~1.60 (m) | Residual signal | ~38.8 |

| -CH₂- (butyl chain) | ~1.25-1.40 (m) | Residual signal | ~30.4, 29.0, 23.8, 23.0 |

| Terminal CH₃ | ~0.90 (t) | Residual signal | ~14.1, 11.1 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the isotopic distribution of the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will provide the retention time for purity assessment and the mass spectrum for molecular weight confirmation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (for C₁₀H₃D₁₇O₂) |

| [M]⁺ | 189.26 |

| [M+H]⁺ | 190.27 |

| [M+Na]⁺ | 212.25 |

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of deuterated 2-Ethylhexyl acetate. By employing a two-step approach involving the catalytic deuteration of 2-ethylhexanol followed by esterification, it is possible to obtain the desired isotopically labeled compound with high purity and isotopic enrichment. The provided analogous experimental protocols and characterization data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, enabling the synthesis and utilization of this important internal standard. Careful execution of these procedures, with appropriate monitoring and purification, will be key to a successful synthesis.

A Comprehensive Technical Guide to the Physical Characteristics of 2-Ethylhexyl acetate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-Ethylhexyl acetate-d17, a deuterated analog of 2-Ethylhexyl acetate (B1210297). This document is intended to be a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds for various applications, including as internal standards in quantitative analysis. While specific experimental data for the deuterated form is limited, this guide consolidates available information and provides context based on the well-characterized non-deuterated compound.

Core Physical and Chemical Properties

This compound is the deuterium-labeled version of 2-Ethylhexyl acetate. The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound, which is a key feature for its use in mass spectrometry-based applications.

Below is a summary of the key physical and chemical properties. Data for 2-Ethylhexyl acetate is provided for comparison, as the properties of the deuterated version are expected to be very similar, with the most significant difference being the molecular weight.

Table 1: General and Physical Properties of this compound and 2-Ethylhexyl acetate

| Property | This compound | 2-Ethylhexyl acetate |

| CAS Number | 1219802-70-6 | 103-09-3 |

| Molecular Formula | C₁₀H₃D₁₇O₂ | C₁₀H₂₀O₂[1] |

| Molecular Weight | 189.36 g/mol (calculated) | 172.26 g/mol [1] |

| Appearance | Colorless liquid (presumed) | Clear, colorless liquid[2] |

| Odor | Sweet, fruity (presumed) | Sweet[2] |

| Density | ~0.9 g/cm³ (estimated) | 0.873 g/mL at 20 °C[2] |

| Boiling Point | ~199 °C (estimated) | 199 °C[1][2] |

| Melting Point | ~-92 °C (estimated) | -92 °C[1] |

| Flash Point | ~71 °C (estimated) | 71 °C (160 °F)[2] |

| Refractive Index | ~1.418 (estimated) | n20/D 1.418[1] |

| Solubility in Water | Slightly soluble (presumed) | Slightly soluble[2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound would show a significant reduction or complete absence of signals corresponding to the ethyl and hexyl protons, depending on the specific positions of deuterium labeling. The most prominent remaining signal would likely be from the acetate methyl group if it is not deuterated.

-

¹³C NMR: The carbon signals for the deuterated positions would exhibit splitting due to coupling with deuterium and would have a lower intensity.

-

IR Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at a higher m/z value corresponding to the increased molecular weight due to the 17 deuterium atoms.

Table 2: Spectroscopic Data for 2-Ethylhexyl acetate

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ 4.05 (d, 2H), 2.04 (s, 3H), 1.59 (m, 1H), 1.25-1.40 (m, 8H), 0.88 (t, 6H) |

| IR (Neat) | 2960, 2932, 2874 (C-H stretch), 1742 (C=O stretch), 1240 (C-O stretch), 1038 cm⁻¹ |

| Mass Spec (EI) | m/z 172 (M+), 115, 84, 70, 57, 43 (base peak) |

Experimental Protocols

A specific synthesis protocol for this compound is not publicly available. However, it can be synthesized via methods analogous to its non-deuterated counterpart, such as by the transesterification of a deuterated 2-ethylhexanol with acetic anhydride (B1165640) or acetyl chloride. A common method for the synthesis of 2-Ethylhexyl acetate is the transesterification of 2-ethylhexanol and methyl acetate.[3][4][5]

General Transesterification Protocol (Adapted for this compound):

-

Reactants: Deuterated 2-ethylhexanol (2-ethylhexanol-d17) and methyl acetate. A strongly acidic cation-exchange resin can be used as a catalyst.[4][5]

-

Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and an addition funnel, placed in a constant temperature water bath.[3]

-

Procedure:

-

The deuterated 2-ethylhexanol and the catalyst are charged into the reaction flask.[3]

-

The mixture is heated to the desired reaction temperature (e.g., 80 °C).[4][5]

-

Methyl acetate is added dropwise to the reaction mixture over a period of time (e.g., 2 hours).[3]

-

The reaction is allowed to proceed at the set temperature for a specified duration (e.g., 3 hours).[4][5]

-

-

Workup and Purification:

Mandatory Visualizations

Caption: A flowchart of the synthesis of this compound.

Caption: Key physical properties of this compound.

References

Commercial Availability and Application of 2-Ethylhexyl acetate-d17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and applications of 2-Ethylhexyl acetate-d17. This deuterated analog of 2-Ethylhexyl acetate (B1210297) serves as a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods.

Commercial Availability

This compound is available from several chemical suppliers specializing in stable isotope-labeled compounds. The primary use of this compound is as an internal standard for the quantification of 2-Ethylhexyl acetate in various matrices. Below is a summary of its commercial availability.

| Supplier | CAS Number | Common Applications |

| MedchemExpress | 1219802-70-6 | Tracer, Internal standard for NMR, GC-MS, or LC-MS analysis[1] |

| BOC Sciences | 1219802-70-6 | Environmental VOC tracking, fragrance stability studies, GC-MS internal standard for solvent and plasticizer analysis[] |

| LGC Standards | 1219802-70-6 | Reference material |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for method development in analytical chemistry. The following table summarizes key properties, with the understanding that the deuterated form will have very similar properties to the non-deuterated parent compound, 2-Ethylhexyl acetate.

| Property | Value |

| Molecular Formula | C₁₀H₃D₁₇O₂ |

| Molecular Weight | 189.37 g/mol |

| CAS Number | 1219802-70-6 |

| Appearance | Colorless liquid |

| Boiling Point | ~199 °C (for non-deuterated form)[3] |

| Flash Point | ~71 °C (for non-deuterated form)[3] |

| Density | ~0.873 g/cm³ at 20 °C (for non-deuterated form)[3] |

| Solubility | Slightly soluble in water[3][4] |

Applications in Quantitative Analysis

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is a gold standard for accurate quantification in complex matrices. The key advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: It co-elutes with the non-deuterated analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source.

-

Compensation for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard.

-

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved.[5]

Generalized Experimental Protocol for Quantification using GC-MS

While a specific, published protocol for this compound was not identified in the search, a generalized experimental workflow for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard practices for the analysis of similar volatile organic compounds.

1. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of 2-Ethylhexyl acetate and this compound in a suitable solvent (e.g., hexane, ethyl acetate).

-

Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the 2-Ethylhexyl acetate stock solution into a blank matrix. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.

-

Sample Preparation: To the unknown sample, add the same constant, known amount of the this compound internal standard solution.

2. Sample Extraction (if necessary)

-

For complex matrices (e.g., environmental samples, biological fluids), a sample extraction step may be required. This could involve liquid-liquid extraction or solid-phase extraction. The internal standard should be added before the extraction step to account for any losses.

3. GC-MS Analysis

-

Injection: Inject an aliquot of the prepared standard or sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate 2-Ethylhexyl acetate from other matrix components. The temperature program should be optimized to achieve good peak shape and resolution.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor at least two characteristic ions for both 2-Ethylhexyl acetate and this compound.

4. Data Analysis

-

Quantification: Calculate the ratio of the peak area of a quantifier ion of 2-Ethylhexyl acetate to the peak area of a quantifier ion of this compound.

-

Calibration Curve: Plot the peak area ratio against the concentration of 2-Ethylhexyl acetate for the calibration standards to generate a calibration curve.

-

Concentration Determination: Determine the concentration of 2-Ethylhexyl acetate in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Relationship between 2-Ethylhexyl acetate and its deuterated internal standard.

Caption: A generalized workflow for quantitative analysis using an internal standard.

Caption: A plausible metabolic fate of 2-Ethylhexyl acetate via hydrolysis and subsequent metabolism.

References

In-Depth Technical Safety Guide: 2-Ethylhexyl acetate-d17

Disclaimer: This document has been compiled to provide a comprehensive safety overview for 2-Ethylhexyl acetate-d17. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form (CAS No. 1219802-70-6), the safety information presented herein is largely based on the well-documented profile of its non-deuterated analogue, 2-Ethylhexyl acetate (B1210297) (CAS No. 103-09-3). The primary difference in the deuterated form is its higher molecular weight; its chemical and biological properties are expected to be very similar. This guide is intended for use by researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is the deuterated form of 2-Ethylhexyl acetate, a stable, water-white liquid.[1] It is characterized by a mild, pleasant, fruity odor.[1] This compound is used as a solvent and in various industrial applications.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1219802-70-6 | Chemsrc[2] |

| Molecular Formula | C10H3D17O2 | - |

| Molecular Weight | 189.36 g/mol | Calculated |

| Appearance | Water-white liquid | PubChem[1] |

| Odor | Fruity, pleasant | PubChem[1] |

| Physical Property | Value | Source |

| Boiling Point | 195.7 ± 8.0 °C at 760 mmHg | Chemsrc[2] |

| Flash Point | 71.4 ± 8.3 °C | Chemsrc[2] |

| Density | 0.9 ± 0.1 g/cm³ | Chemsrc[2] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | Chemsrc[2] |

| Solubility | Insoluble in water | PubChem[1] |

Hazard Identification and Classification

2-Ethylhexyl acetate is classified as a combustible liquid that can cause skin irritation.[3] It is also considered toxic to aquatic life.[3]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H402: Harmful to aquatic life |

Source: InKemia Green Chemicals, Inc.[3]

GHS Label Elements

| Element | Description |

| Pictogram | None required for these classifications in some jurisdictions. |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH402: Harmful to aquatic life |

| Precautionary Statements | Prevention: P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction.Storage: P403: Store in a well-ventilated place.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Source: InKemia Green Chemicals, Inc.[3]

Caption: GHS Hazard Classification for 2-Ethylhexyl acetate.

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Based on available data, the classification criteria are not met. However, it is advisable to rinse with plenty of water. |

| Ingestion | May cause depression of the central nervous system. Consult a physician. |

Source: InKemia Green Chemicals, Inc.[3]

Fire-Fighting Measures

| Measure | Details |

| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Combustible liquid. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Source: InKemia Green Chemicals, Inc.[3]

Handling and Storage

| Aspect | Recommendations |

| Safe Handling | Wear protective clothing as described in Section 8. Keep away from food, drink, and animal feeding stuffs. Keep container tightly sealed when not in use. Avoid discharge to the aquatic environment. |

| Safe Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Keep containers upright to prevent leakage. Protect from direct sunlight and sources of ignition. Store in a fireproof place. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. |

Source: InKemia Green Chemicals, Inc.[3]

Exposure Controls and Personal Protection

Currently, there are no established occupational exposure limit values for 2-Ethylhexyl acetate.[3]

Personal Protective Equipment (PPE)

| Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields. |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |

| Respiratory Protection | No special protective equipment required under normal use. |

Source: InKemia Green Chemicals, Inc.[3]

Caption: Recommended Personal Protective Equipment.

Toxicological Information

The toxicological data for 2-Ethylhexyl acetate indicates low acute toxicity.

| Test | Result | Species | Source |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat | InKemia Green Chemicals, Inc.[3] |

Experimental Protocol: Acute Oral Toxicity

While the specific study protocol for the LD50 value is not detailed in the provided safety data sheets, a generalized protocol based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) would likely involve the following steps:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosage: A fixed dose of the test substance (2-Ethylhexyl acetate) is administered orally by gavage to a group of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).

-

Data Analysis: The number of animals that die at a given dose is recorded, and the LD50 value is estimated.

Ecological Information

2-Ethylhexyl acetate is classified as toxic to aquatic life.[3]

| Parameter | Result |

| Aquatic Toxicity | Toxic to aquatic life.[3] |

| Persistence and Degradability | No data available. |

| Bioaccumulative Potential | Predictions suggest low potential for significant accumulation in organisms.[3] |

| Mobility in Soil | Adsorption to solid soil phase is not expected to be significant.[3] |

It is crucial to prevent the release of this substance into the environment.[3]

Stability and Reactivity

| Aspect | Details |

| Reactivity | No data available. |

| Chemical Stability | Stable under normal storage conditions. |

| Possibility of Hazardous Reactions | Hazardous polymerization does not occur under normal conditions. |

| Conditions to Avoid | Sources of ignition. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. |

| Hazardous Decomposition Products | No data available. |

Source: InKemia Green Chemicals, Inc.[3]

References

In-Depth Technical Guide: Isotopic Purity of 2-Ethylhexyl acetate-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Ethylhexyl acetate-d17, a deuterated analog of 2-Ethylhexyl acetate (B1210297). This document details the available purity specifications, a plausible synthetic route, and the analytical methodologies used to determine its isotopic enrichment. This guide is intended to be a valuable resource for researchers utilizing this compound as an internal standard or in other applications where a high degree of isotopic purity is essential.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a critical parameter for its application, particularly as an internal standard in quantitative analysis. Based on available supplier information, the isotopic purity is specified as follows:

| Parameter | Specification | Source |

| Isotopic Purity | 98 atom % D | LGC Standards |

| Chemical Purity | min 98% | LGC Standards |

Note: "Atom % D" refers to the percentage of deuterium (B1214612) atoms at the specified deuterated positions relative to all hydrogen isotopes at those positions. It is important for researchers to obtain a lot-specific Certificate of Analysis from their supplier for the most accurate and detailed purity information, including the abundance of other isotopic species (e.g., d16, d15, etc.).

Plausible Synthetic Pathway

A logical synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on well-established analytical techniques. The following are detailed methodologies for the key experiments.

Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated and partially deuterated analogues and for determining their relative abundances.

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

For analysis, dilute the sample to a final concentration within the calibration range.

3.1.2. GC-MS Instrumentation and Parameters

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-250 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

3.1.3. Data Analysis

-

Identify the peaks corresponding to this compound and its isotopologues by their retention times and mass spectra.

-

The mass spectrum of the fully deuterated compound will show a molecular ion peak (M+) at m/z 189.37.

-

Integrate the peak areas of the molecular ions for each isotopologue (e.g., d17, d16, d15, etc.).

-

Calculate the isotopic purity by dividing the peak area of the d17 isotopologue by the sum of the peak areas of all identified isotopologues and multiplying by 100.

Caption: Experimental workflow for GC-MS analysis.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are invaluable for confirming the positions of deuteration and quantifying the isotopic enrichment.

3.2.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a high-purity deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, acetone-d6). The use of a non-deuterated internal standard with a known concentration and a distinct resonance is recommended for quantitative analysis.

3.2.2. NMR Instrumentation and Parameters

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer Frequency | ≥ 400 MHz | ≥ 61.4 MHz |

| Solvent | Chloroform-d | Chloroform |

| Temperature | 298 K | 298 K |

| Pulse Sequence | zg30 | zg |

| Relaxation Delay (D1) | 5 x T₁ (typically 30-60 s for quantitative analysis) | 5 x T₁ |

| Number of Scans | 16-64 | 128-1024 (or more for good signal-to-noise) |

3.2.3. Data Analysis

-

¹H NMR: The absence or significant reduction of proton signals at the expected chemical shifts for the ethyl and hexyl groups confirms successful deuteration. The residual proton signals can be integrated and compared to the integral of the non-deuterated acetate methyl group (if applicable) or an internal standard to quantify the level of deuteration.

-

²H NMR: A deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The integrals of these signals can be used to confirm the relative distribution of deuterium atoms within the molecule.

Caption: Logical relationship in NMR-based isotopic purity analysis.

Conclusion

This technical guide has summarized the available data on the isotopic purity of this compound, proposed a plausible synthetic pathway, and provided detailed experimental protocols for its analysis using GC-MS and NMR spectroscopy. For researchers in drug development and related scientific fields, a thorough understanding and verification of the isotopic purity of deuterated standards like this compound are paramount for ensuring the accuracy and reliability of experimental results. It is strongly recommended to always refer to the supplier's Certificate of Analysis for lot-specific data and to perform in-house verification of isotopic purity using the methodologies described herein.

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethylhexyl Acetate-d17 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Ethylhexyl acetate-d17 as an internal standard in quantitative analysis. The information is intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate and precise quantification of volatile and semi-volatile organic compounds.

Introduction

2-Ethylhexyl acetate (B1210297) is a commonly used solvent, plasticizer, and fragrance ingredient found in a variety of materials, including food packaging, medical devices, and pharmaceutical excipients. Its presence as a potential migrant or residual solvent necessitates reliable quantitative methods for its detection and monitoring. This compound, a deuterated analog of 2-Ethylhexyl acetate, serves as an ideal internal standard for such analyses. Its chemical and physical properties are nearly identical to the non-labeled analyte, but it is distinguishable by mass spectrometry. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.[1][2]

This internal standard is particularly valuable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. It can be employed for the quantification of 2-Ethylhexyl acetate and structurally similar compounds in diverse matrices.

Applications

This compound is a versatile internal standard suitable for a range of quantitative applications, including:

-

Extractables and Leachables (E&L) Studies: For medical devices and pharmaceutical container closure systems, this compound can be used to quantify the migration of 2-Ethylhexyl acetate from plastic components.

-

Food Safety Analysis: To determine the migration of 2-Ethylhexyl acetate from food contact materials into food simulants or actual food products.

-

Residual Solvent Analysis: In the pharmaceutical industry, it can be used to quantify residual levels of 2-Ethylhexyl acetate in active pharmaceutical ingredients (APIs) and drug products.

-

Environmental Monitoring: For the analysis of volatile organic compounds (VOCs) in environmental samples.

Experimental Protocols

The following are example protocols for the use of this compound as an internal standard in GC-MS analysis. These protocols should be optimized and validated for specific applications and matrices.

Quantification of 2-Ethylhexyl Acetate in a Polymer Matrix (e.g., PVC Tubing)

This protocol describes the determination of 2-Ethylhexyl acetate that may be present as a residual solvent or plasticizer in a polymer.

3.1.1. Materials and Reagents

-

2-Ethylhexyl acetate (analyte standard), >99% purity

-

This compound (internal standard), >98% isotopic purity

-

Dichloromethane (B109758) (DCM), HPLC grade or equivalent

-

Methanol, HPLC grade or equivalent

-

Sample: Polymer tubing, cut into small pieces (e.g., 2-3 mm)

-

Glass vials with PTFE-lined caps (B75204)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

3.1.2. Standard Preparation

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Ethylhexyl acetate into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 5 µg/mL.

3.1.3. Sample Preparation

-

Accurately weigh approximately 1 g of the polymer sample into a 20 mL glass vial.

-

Add 10 mL of dichloromethane to the vial.

-

Add a specific volume of the internal standard stock solution (e.g., 500 µL of 100 µg/mL this compound) to achieve a final concentration of 5 µg/mL in the extraction solvent.

-

Cap the vial tightly and vortex for 30 minutes to extract the analyte and internal standard.

-

Centrifuge the sample at 3000 rpm for 10 minutes to pellet any suspended particles.

-

Carefully transfer the supernatant to a clean GC vial for analysis.

3.1.4. GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 2-Ethylhexyl acetate: m/z 116, 88, 70 This compound: m/z 133, 98, 78 |

3.1.5. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

Determine the concentration of 2-Ethylhexyl acetate in the sample extract from the calibration curve.

-

Calculate the final concentration of 2-Ethylhexyl acetate in the polymer sample (in µg/g) using the following formula:

Concentration (µg/g) = (C_extract * V_solvent) / W_sample

Where:

-

C_extract is the concentration in the extract (µg/mL)

-

V_solvent is the volume of the extraction solvent (mL)

-

W_sample is the weight of the sample (g)

-

Headspace GC-MS for Volatile Organic Compounds

For the analysis of volatile organic compounds, static headspace sampling coupled with GC-MS is a preferred technique as it minimizes matrix effects.

3.2.1. Materials and Reagents

-

Same as in Protocol 3.1, with the addition of:

-

Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable high-boiling point solvent for standards

3.2.2. Standard and Sample Preparation

-

Calibration Standards: Prepare calibration standards in the chosen headspace solvent (e.g., DMSO) at concentrations ranging from 1 µg/mL to 100 µg/mL. Add the internal standard to each to a final concentration of 10 µg/mL.

-

Sample Preparation: Accurately weigh approximately 0.5 g of the solid sample into a headspace vial. Add 1 mL of the headspace solvent containing the internal standard at a concentration of 10 µg/mL.

3.2.3. Headspace and GC-MS Parameters

| Parameter | Value |

| Headspace Sampler | Agilent 7697A or equivalent |

| Oven Temperature | 120 °C |

| Loop Temperature | 130 °C |

| Transfer Line Temp. | 140 °C |

| Equilibration Time | 30 min |

| Injection Time | 1 min |

| GC-MS Parameters | As described in Protocol 3.1.4 |

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the analysis of 2-Ethylhexyl acetate in different polymer samples using this compound as an internal standard.

Table 1: Calibration Data for 2-Ethylhexyl Acetate

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 78,987 | 1,532,456 | 0.052 |

| 1.0 | 155,432 | 1,525,678 | 0.102 |

| 5.0 | 780,123 | 1,540,987 | 0.506 |

| 10.0 | 1,567,890 | 1,535,432 | 1.021 |

| 25.0 | 3,901,234 | 1,528,901 | 2.552 |

| 50.0 | 7,854,321 | 1,539,876 | 5.101 |

| R² | 0.9998 |

Table 2: Quantification of 2-Ethylhexyl Acetate in Polymer Samples

| Sample ID | Sample Weight (g) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Conc. in Extract (µg/mL) | Conc. in Sample (µg/g) |

| Polymer A | 1.054 | 45,678 | 1,523,456 | 0.030 | 0.30 | 2.85 |

| Polymer B | 0.987 | 1,234,567 | 1,543,210 | 0.800 | 7.84 | 79.43 |

| Polymer C | 1.012 | Not Detected | 1,530,987 | - | < 0.1 | < 0.99 |

Visualizations

The following diagrams illustrate the experimental workflow and the logic of using an internal standard.

Caption: General workflow for the quantitative analysis of 2-Ethylhexyl acetate.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Ethylhexyl Acetate Using 2-Ethylhexyl Acetate-d17 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl acetate (B1210297) is a widely used organic compound, finding applications as a solvent for nitrocellulose and resins, a fragrance ingredient, and a plasticizer in various materials.[1] Accurate and precise quantification of 2-ethylhexyl acetate is crucial in diverse fields, including environmental monitoring, food safety (particularly concerning migration from packaging materials), and quality control in industrial processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-ethylhexyl acetate.

The use of a stable isotope-labeled internal standard, such as 2-Ethylhexyl acetate-d17, is paramount for achieving high accuracy and reproducibility in quantitative GC-MS analysis. Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar effects from the sample matrix and instrument variability. This allows for reliable correction of variations during sample preparation and analysis, leading to more robust and defensible results.

This document provides detailed application notes and protocols for the quantitative analysis of 2-ethylhexyl acetate in various matrices using GC-MS with this compound as an internal standard.

Quantitative Data Presentation

Table 1: Representative Method Validation Parameters for Volatile Esters and Plasticizers by GC-MS with Deuterated Internal Standards

| Parameter | Typical Performance for Volatile Esters | Typical Performance for Plasticizers |

| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 |

| Linear Range | 0.2 - 100 µg/L[2] | 0.05 - 5 mg/L[3] |

| Limit of Detection (LOD) | 1 - 30 µg/L[2] | 0.1 - 2.8 µg/kg |

| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g[4] | 0.3 - 9.2 µg/kg |

| Recovery | 83 - 109%[5] | 91.8 - 122%[4] |

| Precision (Relative Standard Deviation, RSD) | < 15% | < 17.8%[4] |

Note: The data presented are compiled from studies on similar analytes (fatty acid methyl esters and regulated plasticizers) using deuterated internal standards and are intended to be representative of the performance achievable for 2-ethylhexyl acetate analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for the extraction of 2-ethylhexyl acetate from aqueous matrices such as environmental water samples or food simulants.

Materials:

-

Sample containing 2-ethylhexyl acetate

-

This compound internal standard solution (in a compatible solvent like methanol (B129727) or ethyl acetate)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (B86663)

-

Glassware: separatory funnel, vials, pipettes

-

Nitrogen evaporator

Procedure:

-

Sample Collection: Collect a known volume of the aqueous sample (e.g., 100 mL) in a clean glass container.

-

Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibrated range.

-

Salting Out: Add NaCl to the sample (e.g., 10 g per 100 mL) and dissolve by swirling. This increases the ionic strength of the aqueous phase and enhances the extraction efficiency of the less polar analyte into the organic solvent.

-

Extraction: Transfer the salted sample to a separatory funnel. Add a known volume of dichloromethane (e.g., 50 mL).

-

Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The dichloromethane layer, containing the analyte and internal standard, will be the bottom layer.

-

Collection: Drain the lower organic layer into a clean glass flask.

-

Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh portion of dichloromethane (e.g., 25 mL) and combine the organic extracts.

-

Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: Transfer the concentrated extract to a GC vial for analysis.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

This protocol is a solvent-free technique suitable for the analysis of volatile compounds like 2-ethylhexyl acetate in various matrices, including food, beverages, and biological tissues.

Materials:

-

Sample containing 2-ethylhexyl acetate

-

This compound internal standard solution

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

Heating block or water bath with agitation capabilities

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the solid sample (e.g., 1-5 g) or pipette a known volume of the liquid sample (e.g., 1-5 mL) into a headspace vial.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution directly to the sample in the vial.

-

Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

-

Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with constant agitation. This allows the volatile analytes to partition into the headspace.

-

SPME Fiber Exposure: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a predetermined time (e.g., 20 minutes) to allow for the adsorption of the analytes.

-

Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated GC injection port for thermal desorption of the analytes onto the GC column.

GC-MS Instrumental Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary GC column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

GC-MS Parameters:

| Parameter | Recommended Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |

| SIM Ions (2-ethylhexyl acetate) | m/z 43, 57, 70, 83, 112 (Quantification ion in bold) |

| SIM Ions (this compound) | m/z 46, 62, 75, 90, 129 (Quantification ion in bold) |

Note: These parameters should be optimized for the specific instrument and application.

Mandatory Visualizations

Caption: Experimental workflow for quantitative GC-MS analysis.

Caption: Logic of internal standard calibration.

References

- 1. 2-ethylhexyl acetate - SEQENS [seqens.com]

- 2. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for LC-MS Quantification Using 2-Ethylhexyl acetate-d17

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of target analytes using Liquid Chromatography-Mass Spectrometry (LC-MS) with 2-Ethylhexyl acetate-d17 as an internal standard. The methodologies outlined are particularly relevant for the analysis of plasticizers and related compounds in various matrices.

Introduction to Isotope Dilution LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1] This approach, known as isotope dilution mass spectrometry, provides high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[2]

This compound is the deuterium-labeled form of 2-Ethylhexyl acetate (B1210297) and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4][5] Due to its structural similarity to certain plasticizers, such as phthalates, it is a suitable internal standard for their quantification in various sample types.

Key Principles of Using this compound as an Internal Standard

The fundamental principle of using a deuterated internal standard is that it behaves nearly identically to the analyte of interest during sample extraction, chromatography, and ionization.[2] Because this compound has a different mass from the unlabeled analyte, the mass spectrometer can distinguish between the two compounds. Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Applications

The primary application for LC-MS quantification with this compound as an internal standard is the analysis of plasticizers and related compounds in various matrices, including:

-

Environmental Samples: Determination of plasticizer contamination in water, soil, and indoor dust.[2]

-